trans-4-Aminotetrahydrofuran-3-ol hydrochloride
Overview
Description
trans-4-Aminotetrahydrofuran-3-ol hydrochloride: is an organic compound with the molecular formula C4H10ClNO2 It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring The compound is characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Aminotetrahydrofuran-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which is commercially available.
Functional Group Introduction:
Trans Configuration: The trans configuration is ensured by controlling the reaction conditions, such as temperature and solvent, to favor the formation of the desired stereoisomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used to carry out the hydroxylation and amination reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
trans-4-Aminotetrahydrofuran-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is an amine.
Substitution: The major products are substituted derivatives, depending on the electrophile used.
Scientific Research Applications
trans-4-Aminotetrahydrofuran-3-ol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interactions of amino alcohols with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-Aminotetrahydrofuran-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as its role as a pharmaceutical agent or a synthetic intermediate.
Comparison with Similar Compounds
Similar Compounds
cis-4-Aminotetrahydrofuran-3-ol hydrochloride: The cis isomer of the compound, which has different stereochemistry.
4-Aminotetrahydrofuran-2-ol hydrochloride: A positional isomer with the amino and hydroxyl groups on different carbon atoms.
4-Hydroxytetrahydrofuran-3-amine hydrochloride: Another isomer with the functional groups in different positions.
Uniqueness
trans-4-Aminotetrahydrofuran-3-ol hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of stereochemically pure pharmaceuticals and other complex molecules.
Properties
IUPAC Name |
(3R,4S)-4-aminooxolan-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDDJSOAVIFVIH-MMALYQPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739905 | |
Record name | (3R,4S)-4-Aminooxolan-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215940-96-8, 190792-71-3 | |
Record name | 3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215940-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4S)-4-Aminooxolan-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4S)-4-aminooxolan-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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